Product packaging for Cholesteryl tetradecyl ether(Cat. No.:CAS No. 75010-38-7)

Cholesteryl tetradecyl ether

Cat. No.: B12675055
CAS No.: 75010-38-7
M. Wt: 583.0 g/mol
InChI Key: ZKJCJOBODMKHLW-UATRQTRPSA-N
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Description

Historical Context of Non-Hydrolyzable Lipid Tracers

The study of lipid metabolism, particularly the transport and uptake of cholesterol, has historically been challenged by the dynamic nature of these molecules. Early research often utilized radiolabeled cholesteryl esters to trace their path within the body. However, a significant limitation of this approach is that cholesteryl esters are readily hydrolyzed by enzymes, breaking them down into cholesterol and fatty acids. This metabolic breakdown makes it difficult to accurately track the cumulative uptake of the original lipid molecule by cells and tissues, as the labeled components can be re-esterified, re-secreted, or incorporated into other metabolic pathways. nih.govnih.gov

To overcome this obstacle, researchers in the latter half of the 20th century began to develop and utilize non-hydrolyzable analogs of cholesteryl esters. nih.gov By replacing the ester bond with a more stable ether linkage, a molecule is created that behaves similarly to the native cholesteryl ester in terms of its incorporation into lipoproteins and its interaction with cell membranes, but which resists enzymatic cleavage. This innovation allowed for more precise and long-term tracking of lipid particles and their uptake by various organs and cells.

Significance of Ether Lipids in Biochemical and Biophysical Studies

Ether lipids, characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, are naturally occurring lipids with diverse and significant roles in biology. They are integral components of cell membranes, contributing to their structural integrity and fluidity. Beyond their structural roles, ether lipids are involved in critical cellular processes such as signal transduction and vesicular trafficking. Some ether lipids also exhibit antioxidant properties, protecting cells from oxidative damage.

In the context of research, the stability of the ether bond is a key attribute that is exploited. Synthetic ether lipids, such as cholesteryl tetradecyl ether, serve as powerful tools in biochemical and biophysical studies for several reasons:

Metabolic Inertness: Their resistance to hydrolysis by lipases ensures that they remain intact within the biological system under investigation, allowing for the accurate measurement of cumulative uptake and deposition in tissues. nih.govnih.gov

Biomimicry: They closely mimic the physical and chemical properties of their ester-linked counterparts, enabling them to be incorporated into lipoproteins and interact with cellular components in a physiologically relevant manner.

Versatility in Labeling: They can be synthesized with radioactive or fluorescent tags, facilitating their detection and quantification in both in vitro and in vivo experiments.

Rationale for Utilizing this compound as a Research Tool

The primary rationale for using this compound in research is its function as a non-metabolizable tracer for cholesteryl esters. This allows for the unambiguous tracking of lipoprotein particles and the cholesterol they carry. When lipoproteins are labeled with this compound, researchers can follow their circulation in the bloodstream and measure their uptake by specific tissues, providing insights into the mechanisms of cholesterol transport and clearance.

One key area of application is in the study of lipoprotein metabolism. For instance, understanding how low-density lipoproteins (LDL) and high-density lipoproteins (HDL) deliver cholesterol to cells is crucial for research into cardiovascular diseases like atherosclerosis. By using this compound as a tracer, scientists can differentiate between the uptake of the entire lipoprotein particle and the selective uptake of its cholesteryl ester core.

A study comparing the intravascular metabolism of cholesteryl oleoyl (B10858665) ester and cholesteryl palmityl ether (a closely related cholesteryl ether) in rats demonstrated the utility of these non-hydrolyzable tracers. The study found that when incorporated into LDL, the fractional catabolic rates of the ester and ether were nearly identical, indicating that the ether analog accurately traces the metabolic fate of the natural ester in this lipoprotein. However, a significant difference was observed in HDL, where the ether was cleared from plasma at a slower rate than the ester. nih.gov This highlights the nuanced insights that can be gained from using such tracers to dissect the complex pathways of lipoprotein metabolism.

Detailed Research Findings

The following table presents data from a study comparing the fractional catabolic rates (FCR) of cholesteryl esters and a cholesteryl ether analog when incorporated into human and rat lipoproteins. A lower FCR for the ether in HDL suggests that the ether linkage influences the metabolic processing of cholesteryl esters in this particular lipoprotein particle.

LipoproteinTracerFractional Catabolic Rate (h⁻¹) (Mean ± SD)
Human LDLCholesteryl [1-¹⁴C]oleoyl ester0.081 ± 0.014
Human LDL[1,2-³H(N)]Cholesteryl palmityl ether0.080 ± 0.013
Rat LDLCholesteryl [1-¹⁴C]oleoyl ester0.098 ± 0.007
Rat LDL[1,2-³H(N)]Cholesteryl palmityl ether0.101 ± 0.007
Human HDLCholesteryl [1-¹⁴C]oleoyl ester0.230 ± 0.020
Human HDL[1,2-³H(N)]Cholesteryl palmityl ether0.173 ± 0.030
Rat HDLCholesteryl [1-¹⁴C]oleoyl ester0.131 ± 0.020
Rat HDL[1,2-³H(N)]Cholesteryl palmityl ether0.100 ± 0.017

Data adapted from a 1995 study in the journal Atherosclerosis, which investigated the intravascular metabolism of cholesteryl esters and a cholesteryl ether analog in rats. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H74O B12675055 Cholesteryl tetradecyl ether CAS No. 75010-38-7

Properties

CAS No.

75010-38-7

Molecular Formula

C41H74O

Molecular Weight

583.0 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-tetradecoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C41H74O/c1-7-8-9-10-11-12-13-14-15-16-17-18-30-42-35-26-28-40(5)34(31-35)22-23-36-38-25-24-37(33(4)21-19-20-32(2)3)41(38,6)29-27-39(36)40/h22,32-33,35-39H,7-21,23-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,40+,41-/m1/s1

InChI Key

ZKJCJOBODMKHLW-UATRQTRPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cholesteryl Tetradecyl Ether

General Approaches for Cholesteryl Ether Synthesis

The synthesis of cholesteryl ethers, including cholesteryl tetradecyl ether, involves the formation of an ether linkage at the 3β-hydroxyl group of the cholesterol molecule. Various chemical strategies have been developed to achieve this, with some methods offering advantages in terms of yield and applicability to different substrates.

Mesylate-Mediated Etherification of Cholesterol

A notable method for the synthesis of cholesteryl ethers involves the use of mesylates. In this approach, the mesylate of a fatty alcohol, such as tetradecyl alcohol, is reacted with the sodium salt of cholesterol. nih.gov This reaction is typically carried out in a solvent system like toluene (B28343) in the presence of anhydrous dimethyl formamide (B127407) at an elevated temperature, for instance, 80°C. nih.gov This method has been successfully employed to synthesize various cholesteryl ethers, including hexyl, tetradecyl, and oleyl cholesteryl ethers, with yields reported to be in the range of 55% to 70%. nih.gov

Exploration of Other Esterification/Etherification Routes for Cholesterol Derivatives

Beyond mesylate-mediated reactions, other routes for the synthesis of cholesterol derivatives have been explored. One such method is the alcoholysis of cholesterol p-toluenesulfonate, which has been used to synthesize a variety of cholesteryl alkyl ethers. nih.gov This method is considered superior to the etherification of sodium or potassium cholesterylate with alkyl halides or methanesulfonates, particularly for preparing long-chain unsaturated alkyl ethers of cholesterol. nih.gov

Esterification of cholesterol, while distinct from etherification, is a related and widely studied process for modifying the cholesterol molecule. creative-proteomics.comreddit.comsigmaaldrich.com In esterification, a fatty acid is conjugated to the hydroxyl group of cholesterol, forming a more nonpolar compound. nih.gov This process is often catalyzed by enzymes like acyl-CoA: cholesterol acyltransferase (ACAT) in biological systems. creative-proteomics.comsigmaaldrich.com Chemical methods for esterification include the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP), or the reaction of cholesterol with an acid chloride. acs.org Another approach involves the use of a triphenylphosphine-sulfur trioxide adduct as an organocatalyst for the esterification of cholesterol with long-chain fatty acids. nih.gov While these are esterification methods, the principles of activating the hydroxyl group of cholesterol or the incoming acyl/alkyl group are relevant to understanding the broader landscape of cholesterol derivatization.

Radiolabeling Strategies for this compound

Radiolabeling is a crucial technique for tracing and quantifying molecules in biological systems. Cholesteryl ethers, being metabolically stable, are excellent candidates for such applications.

Tritium (B154650) Labeling Techniques ([3H]-Cholesteryl Tetradecyl Ether)

Tritium (3H) is a commonly used radionuclide for labeling lipoproteins and their components due to its long half-life. nih.gov [3H]-Cholesteryl tetradecyl ether can be synthesized using methods analogous to the non-radiolabeled synthesis. For instance, tritiated cholesteryl oleyl ether has been synthesized in good chemical and radiochemical yields using a mesylate-mediated approach. nih.gov The introduction of the tritium label can be achieved by using a tritiated precursor, such as [7(n)-3H]cholesterol, for the synthesis. nih.gov The resulting radiolabeled cholesteryl ether serves as a non-metabolizable tracer, ideal for studying the cumulative uptake of labeled particles in cells and tissues. nih.govnih.gov

Assessment of Radiochemical Purity and Stability for Research Applications

For radiolabeled compounds to be reliable tracers, their radiochemical purity and stability must be rigorously assessed. nih.govnih.gov It is crucial to ensure that the radiolabel remains attached to the molecule of interest and that the compound does not degrade under experimental conditions. Studies have shown that not all commercially available radiolabeled cholesteryl ethers exhibit the expected stability. nih.govnih.gov Some preparations of [3H]cholesteryl oleoyl (B10858665) ether were found to be hydrolyzed to free cholesterol both in vitro and in vivo, which can lead to confounding results as the released free cholesterol can re-enter circulation. nih.govnih.gov In contrast, [3H]cholesteryl hexadecyl ether from a different supplier was found to be stable under the same conditions. nih.govnih.gov Therefore, it is imperative to analyze the biological stability of radiolabeled cholesteryl ethers before their use in research to ensure the integrity of the experimental data. nih.govnih.gov Techniques like thin-layer chromatography (TLC) are commonly used to assess the radiochemical purity of these compounds. umich.edu

Fluorescent Labeling and Conjugation of this compound Analogs

Fluorescently labeled cholesterol analogs are invaluable tools for visualizing the distribution and dynamics of cholesterol in living cells. nih.gov These probes allow for real-time imaging of cholesterol trafficking and its organization within cellular membranes. liberty.eduliberty.edu

Fluorescent analogs of cholesterol can be categorized as either intrinsically fluorescent sterols or extrinsically tagged probes. nih.gov Extrinsically fluorescent probes involve attaching a fluorophore to the cholesterol backbone or, in the case of cholesteryl ester analogs, to the fatty acyl chain. nih.gov Common fluorophores used for this purpose include BODIPY (boradiaza-indacene), NBD (nitrobenzoxadiazole), and Dansyl. nih.govresearchgate.net

The synthesis of these fluorescent analogs often involves conjugating the fluorophore to a cholesterol derivative. liberty.edu The length of the linker separating the fluorophore from the cholesterol moiety can significantly impact the probe's properties, such as its phase selectivity in membranes and its cellular localization. nih.gov For example, a BODIPY derivative directly linked to cholesterol (BODIPY-Ar-Chol) was found to target liquid-disordered domains, while introducing a hexyl linker (BODIPY-Ahx-Chol) directed the probe to liquid-ordered domains. nih.gov This highlights the importance of the linker in designing fluorescent cholesterol probes with specific targeting capabilities.

Strategies for Covalent Attachment of Fluorophores

The covalent attachment of fluorophores to molecules like this compound can be broadly categorized into two main approaches: labeling the sterol backbone or labeling the alkyl chain. While direct examples for this compound are not extensively documented, the strategies employed for closely related cholesteryl esters and cholesterol itself provide a strong basis for potential synthetic routes.

One common strategy involves the use of fluorophores that can be chemically linked to the cholesterol moiety. This often involves modifying the cholesterol structure to introduce a reactive handle for fluorophore conjugation. For instance, cholesterol analogs bearing an alkyne group can be synthesized. nih.gov This alkyne group can then be used for a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-modified fluorophore. researchgate.netnih.gov This method is highly efficient and specific, allowing for the attachment of a wide variety of fluorophores.

Another approach is to utilize fluorescent dyes that are inherently lipophilic and can be esterified or etherified to the cholesterol scaffold. Fluorophores such as BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) are frequently used for this purpose due to their favorable photophysical properties. nih.govnih.gov For example, a BODIPY-labeled fatty acid can be esterified to cholesterol to create a fluorescent cholesteryl ester. nih.gov A similar strategy could be envisioned for this compound, where a fluorescently tagged alcohol is used in the etherification reaction with cholesterol, or a fluorescent tag is attached to the tetradecyl chain.

Furthermore, intrinsically fluorescent sterols, such as cholestatrienol (CTL), which possess conjugated double bonds in the steroid ring system, can be used as the core structure. nih.govnih.gov These sterols exhibit inherent fluorescence, albeit typically in the ultraviolet region. nih.gov The tetradecyl ether linkage could be synthetically introduced to the hydroxyl group of CTL to generate an intrinsically fluorescent this compound analog.

The table below summarizes some of the key strategies for the covalent attachment of fluorophores to cholesterol and its derivatives, which are applicable to the synthesis of fluorescent this compound probes.

Strategy Description Common Fluorophores Key Advantages
Click Chemistry Introduction of an alkyne handle onto the cholesterol backbone, followed by a cycloaddition reaction with an azide-functionalized fluorophore.Azide-modified dyes (e.g., Alexa Fluor, Cy dyes)High specificity and efficiency of the reaction.
Direct Conjugation Use of reactive fluorophore derivatives that can be directly attached to the cholesterol molecule.BODIPY, NBD, Dansyl, PyreneVersatility in the choice of fluorophores with a range of spectral properties.
Intrinsically Fluorescent Sterols Synthesis starting from a naturally fluorescent sterol, such as cholestatrienol (CTL), to which the tetradecyl ether chain is attached.Cholestatrienol (CTL)The fluorescent moiety is an integral part of the sterol structure, potentially minimizing perturbation.

Evaluation of Fluorescent Probe Photophysical Properties and Behavior in Model Systems

Once a fluorescently labeled this compound probe is synthesized, a thorough evaluation of its photophysical properties and its behavior in model membrane systems is essential to validate its utility as a reliable tracer.

The fundamental photophysical properties that are characterized include the absorption and emission spectra, quantum yield, and photostability. The absorption and emission maxima determine the appropriate excitation and detection wavelengths for microscopy. For example, BODIPY-labeled cholesterol analogs typically exhibit excitation and emission in the green region of the visible spectrum, making them compatible with common fluorescence microscopy setups. nih.gov In contrast, intrinsically fluorescent sterols like dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL) have fluorescence in the ultraviolet range. nih.gov The quantum yield provides a measure of the efficiency of the fluorescence process, with higher quantum yields being desirable for better signal-to-noise ratios in imaging experiments. Photostability is also a critical parameter, as probes that photobleach rapidly can limit the duration of imaging experiments.

The behavior of the fluorescent probe in model systems, such as giant unilamellar vesicles (GUVs) and lipid bilayers, is assessed to ensure that the attached fluorophore does not significantly alter the physicochemical properties of the parent molecule. nih.gov Techniques like fluorescence spectroscopy and microscopy are used to study the partitioning of the probe between different lipid phases (e.g., liquid-ordered and liquid-disordered phases) in GUVs. nih.gov This is important for understanding how the probe distributes within heterogeneous membrane environments. Molecular dynamics simulations and nuclear magnetic resonance (NMR) spectroscopy can also provide insights into how the fluorescent analog interacts with other lipids and affects membrane properties, such as acyl chain ordering. nih.gov

A study on a non-hydrolyzable ether analog of a cholestatrienol (CTL) ester demonstrated that this probe remained trapped in late endosomes and lysosomes, highlighting how the chemical linkage can influence the subcellular trafficking of the probe. biorxiv.org This underscores the importance of evaluating the probe's behavior in cellular contexts to ensure it accurately reflects the trafficking of the endogenous molecule.

The table below presents a hypothetical comparison of the photophysical properties of different types of fluorescently labeled cholesteryl ether probes.

Probe Type Fluorophore Typical Excitation Max (nm) Typical Emission Max (nm) Key Behavioral Characteristics in Model Systems
Extrinsic (BODIPY-labeled) BODIPY~500~510May influence membrane partitioning due to the properties of the dye itself. Can accumulate in lipid droplets. nih.gov
Extrinsic (NBD-labeled) NBD~465~535The smaller size of NBD may cause less perturbation compared to bulkier dyes.
Intrinsic Cholestatrienol (CTL)~325~370-420Closely mimics the behavior of cholesterol in terms of membrane ordering. nih.gov

Applications of Cholesteryl Tetradecyl Ether As a Non Hydrolyzable Lipid Tracer in Research

Tracing Lipid and Lipoprotein Metabolism in Controlled In Vitro Systems

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of lipid metabolism. The use of cholesteryl tetradecyl ether in these systems has yielded significant insights into how different cell types handle lipids and lipoproteins.

Studies in Cultured Cellular Models (e.g., Macrophage Cell Lines, Hepatocyte Monolayers)

Cultured cells, such as macrophage cell lines (e.g., THP-1, J774) and hepatocyte monolayers, are fundamental tools for studying lipid metabolism. semanticscholar.org Macrophages, when they accumulate cholesteryl esters, transform into foam cells, a key event in the development of atherosclerosis. nih.govnih.gov Studies have utilized these cell lines to investigate the effects of various lipoproteins on cholesteryl ester and triacylglycerol synthesis. semanticscholar.org For instance, research has shown that chylomicron remnant-like particles can influence lipid synthesis in THP-1 derived macrophages, and this effect can be modulated by the oxidation state of the particles and the presence of estrogen. semanticscholar.org

Hepatocytes, the primary cells of the liver, play a central role in lipoprotein metabolism. Using hepatocyte monolayers, researchers can study the uptake and processing of lipoproteins. The non-hydrolyzable nature of this compound makes it an ideal tracer to quantify the uptake of lipoprotein cores by these cells without the confounding factor of subsequent intracellular degradation and re-secretion of the cholesterol moiety.

Investigation of Cellular Uptake Mechanisms of Lipid Particles

This compound is instrumental in elucidating the mechanisms by which cells internalize lipid particles. nih.gov By labeling lipoproteins or lipid emulsions with this tracer, researchers can track their journey into the cell and identify the pathways involved. nih.gov For example, studies have used fluorescent cholesterol analogs in lipid emulsions to determine their distribution between the surface and core of the particle, which influences interactions with enzymes and lipid transfer proteins. nih.gov

The accumulation of cholesteryl esters within macrophages is a hallmark of foam cell formation. nih.gov Research has demonstrated that macrophages can take up cholesterol-rich necrotic products, leading to a significant increase in their cholesteryl ester content and the formation of lipid droplets. nih.gov The use of non-hydrolyzable tracers like this compound in such studies allows for precise measurement of the cumulative uptake of these lipid-laden particles.

Tracing Lipid and Lipoprotein Metabolism in Controlled In Vivo Animal Models

Animal models provide a more complex physiological system to study lipid metabolism. This compound has been extensively used in various animal models to trace the fate of lipoproteins and lipid emulsions in a whole-body context. nih.govnih.gov

Analysis of Lipid Emulsion and Lipoprotein Fate and Distribution

In vivo studies often involve injecting animals with lipid emulsions or lipoproteins labeled with this compound to track their distribution among different organs and tissues. nih.gov This approach has been crucial in understanding the roles of the liver and extrahepatic tissues in the catabolism of lipoproteins like low-density lipoprotein (LDL). nih.gov For instance, after injecting labeled LDL into rats, researchers found that the tracer disappeared from the plasma at a specific rate and accumulated in various organs, with the liver being a primary site of uptake. nih.gov

It is important to ensure the biological stability of the radiolabeled cholesteryl ether tracer before use, as some commercial preparations have been found to be unstable and can be hydrolyzed to free cholesterol, potentially leading to misleading results. nih.gov

Limitations and Considerations for Cholesteryl Ether Tracers in the Context of Cholesteryl Ester Transfer Activity

A significant consideration when using cholesteryl ether tracers is the presence of cholesteryl ester transfer protein (CETP) activity in the plasma. nih.govnih.gov CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins. nih.govnih.gov Research has shown that cholesteryl ethers are not transferred by CETP at the same rate as their corresponding cholesteryl esters. nih.gov This discrepancy means that in species with significant CETP activity, such as rabbits and humans, cholesteryl ethers may not be accurate tracers for the metabolic fate of cholesteryl esters. nih.gov

In contrast, in animals with low or no plasma CETP activity, like rats, cholesteryl ethers have been shown to be valid tracers for cholesteryl esters in LDL. nih.gov However, even in these animals, the plasma disappearance rates of cholesteryl ethers and esters can differ when incorporated into HDL. nih.gov

Table 1: Comparative Fractional Catabolic Rates (FCR) of Cholesteryl Ester and Ether in Rats

LipoproteinTracerFCR (h⁻¹)
Human LDLEster0.081 +/- 0.014
Human LDLEther0.080 +/- 0.013
Rat LDLEster0.098 +/- 0.007
Rat LDLEther0.101 +/- 0.007
Human HDLEster0.230 +/- 0.020
Human HDLEther0.173 +/- 0.030
Rat HDLEster0.131 +/- 0.020
Rat HDLEther0.100 +/- 0.017

Data from a study comparing the intravascular metabolism of cholesteryl [1-14C]oleoyl ester and [1,2-3H(N)]cholesteryl palmityl ether in rats. nih.gov

Assessment of Lipid Turnover and Accumulation in Experimental Designs

The non-metabolizable nature of this compound makes it an excellent tool for assessing the net turnover and accumulation of lipids in various experimental settings. nih.govnih.gov By measuring the amount of tracer that accumulates in a particular tissue or cell type over time, researchers can gain a clear picture of the net influx of the lipid particle being traced.

This is particularly valuable in studies of atherosclerosis, where the accumulation of cholesteryl esters in macrophages within the artery wall is a key pathological feature. nih.gov By using cholesteryl ether tracers, scientists can quantify the rate of lipoprotein-derived cholesterol accumulation in the arterial wall, providing insights into the mechanisms driving plaque formation.

Furthermore, these tracers are used to study the broader aspects of ether lipid metabolism, which are increasingly recognized for their diverse biological roles, including membrane organization, cell signaling, and antioxidant functions. frontiersin.orgelsevierpure.comnih.gov

Role in Lipolysis Research

This compound, a non-hydrolyzable analog of cholesteryl esters, serves as a critical tool in the study of lipolysis. Because it cannot be broken down by mammalian cellular enzymes, it acts as a stable marker for tracing the cumulative uptake and metabolic fate of the lipid core of lipoproteins. revvity.comnih.gov In lipolysis research, the primary process involves the enzymatic breakdown of triglycerides within lipoproteins, such as very-low-density lipoproteins (VLDL) and chylomicrons, by lipoprotein lipase. nih.govwikipedia.org This process is central to lipid metabolism and is often studied in the context of conditions like hypertriglyceridemia and atherosclerosis. nih.gov

The use of cholesteryl ethers allows researchers to track the core of lipoprotein particles without the tracer itself being metabolized, which would confound results. nih.gov However, research has shown a critical distinction in how cholesteryl ethers behave compared to their natural ester counterparts, particularly in environments with active cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to other lipoproteins like VLDL. nih.govahajournals.org Studies have demonstrated that the rate of transfer for cholesteryl esters can be approximately twice that of cholesteryl ethers. nih.gov This finding is significant because lipolysis itself can enhance CETP activity by increasing the concentration of lipolysis products, such as fatty acids, which may augment the binding of CETP to lipoproteins. nih.gov Therefore, while this compound is an invaluable tracer for the physical movement and uptake of lipoprotein cores, its utility as a direct kinetic tracer for cholesteryl ester metabolism in systems with CETP must be considered carefully. nih.gov

Utility in Liposome-Based Research and Nanoparticle Tracking

This compound is extensively used in the construction and analysis of liposomes and other nanoparticles for biomedical applications, including drug delivery. nih.govnih.gov Liposomes are vesicles composed of a lipid bilayer, and their stability and behavior in biological systems are paramount to their function. nih.govmdpi.com Cholesterol and its derivatives are key components that impart mechanical rigidity and reduce the permeability of the liposomal membrane. nih.govresearchgate.net this compound, being a lipid marker that is not easily exchanged or metabolized, is incorporated into the lipid bilayer to serve as a reliable tracer for the liposome (B1194612) itself. revvity.com

For detailed biophysical and pharmacokinetic studies, this compound is often synthesized with a radioactive label, such as Tritium (B154650) (³H) or Fluorine-18 (¹⁸F). revvity.comresearchgate.net These radiolabeled ethers are then incorporated into the lipid film during the preparation of liposomes. researchgate.net The resulting radiolabeled liposomes can be tracked with high sensitivity using techniques like positron emission tomography (PET). researchgate.netnih.gov

A key application is in the development of long-circulating liposomes, often achieved by modifying the surface with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. researchgate.netresearchgate.net Researchers have successfully prepared PEGylated liposomes containing an ¹⁸F-labeled cholesteryl ether probe. researchgate.net The automated synthesis and purification of these probes enable the production of radiolabeled liposomes for in vivo imaging, allowing for the detailed study of their circulation time, biodistribution, and accumulation at target sites like tumors. researchgate.net

Table 1: Example Composition of Radiolabeled Liposomes for In Vivo Tracking

This table outlines the lipid composition used in a study to create ¹⁸F-labeled liposomes for PET imaging. The inclusion of the cholesteryl ether probe allows for tracking the liposome's lipid phase.

ComponentMolar RatioPurpose
Hydrogenated Soy Phosphatidylcholine (HSPC)55%Main structural lipid
Cholesterol40%Membrane stabilizer
DSPE-PEG20005%Creates a protective layer to prolong circulation
¹⁸F-labeled Cholesteryl Ether<0.1%Radioactive tracer for PET imaging

Data sourced from a study on PET imaging of liposomes. researchgate.net

The non-hydrolyzable and non-exchangeable nature of this compound makes it an ideal marker for assessing the in vivo delivery and stability of liposomal drug carriers. revvity.comnih.gov When liposomes are administered, for instance intravenously, it is crucial to know if they remain intact and deliver their contents to the target tissue or if they break down prematurely in circulation.

In one study, liposomes were dual-labeled with ³H-cholesteryl ether as a marker for the lipid membrane and a water-soluble marker, ¹⁴C-inulin, encapsulated in the aqueous core. nih.gov The liposomes were administered to mice, and the distribution of both radiolabels was tracked in various organs over 48 hours. The results showed that the ratio of ³H to ¹⁴C remained constant throughout the experiment, indicating that the liposomes did not become unstable and release their encapsulated content prematurely. nih.gov The highest accumulation of the liposomes was observed in the liver and spleen, which are organs of the reticuloendothelial system. nih.gov

Similarly, PET scans of tumor-bearing mice injected with ¹⁸F-cholesteryl ether-labeled liposomes showed clear accumulation in the tumor, as well as in the liver and spleen, which is the expected pharmacokinetic profile for long-circulating liposomes. researchgate.net The ability to quantitatively track the liposome carrier provides invaluable data for the development of targeted drug delivery systems.

Table 2: Biodistribution of ¹⁸F-Cholesteryl Ether Labeled Liposomes in Tumor-Bearing Mice

This table presents the percentage of the injected dose per gram of tissue (%ID/g) at 8 hours post-injection, demonstrating the accumulation of the liposomes in various tissues.

OrganMean %ID/g (± SEM)
Blood13.9 ± 1.5
Liver12.3 ± 0.9
Spleen20.2 ± 3.4
Tumor2.25 ± 0.23
Muscle1.05 ± 0.08

Data represents mean values from a study using PET imaging. SEM = Standard Error of the Mean. researchgate.net

Biophysical Investigations of Cholesteryl Tetradecyl Ether in Model Membrane Systems

Interactions with Cholesterol and Phospholipids (B1166683) in Synthetic Bilayers and Monolayers

Influence on Membrane Hydration and Water Distribution

The hydration state of the lipid bilayer is a critical determinant of its physical properties and biological function. Studies on ether-linked lipids have revealed significant effects on the distribution of water molecules at the membrane interface.

Molecular dynamics simulations and fluorescence spectroscopy have shown that the presence of cholesterol in ether lipid membranes alters the water distribution, leading to a reduction of water molecules along the hydrocarbon chains. nih.govnih.gov This effect is attributed to a change in the pattern of tightly and loosely bound water. nih.govx-mol.com Specifically, in ether lipid bilayers, cholesterol tends to form hydrogen bonds primarily with the phosphate (B84403) oxygen of the phospholipid headgroups. nih.govacs.orgacs.org This interaction displaces water molecules that would normally hydrate (B1144303) the phosphate group, resulting in a dehydration of this region. nih.govacs.org This is in contrast to ester-linked phospholipids, where cholesterol predominantly interacts with the carbonyl oxygens of the ester groups. nih.govacs.org

Interaction PartnerPrimary H-bond with Cholesterol in Ether LipidsConsequence for Hydration
Phospholipid Phosphate oxygenDehydration of the phosphate moiety nih.govacs.org
Cholesterol (OH group) Water moleculesActs as an additional hydration center nih.govnih.govx-mol.com

Effects on Lipid Lateral Organization and Packing Density

The substitution of an ester linkage with an ether linkage in cholesteryl derivatives has notable consequences for the lateral organization and packing of lipids within a membrane. While the structural characteristics of bilayers containing ether-linked phospholipids and cholesterol can be similar to their ester-linked counterparts under certain conditions, subtle but important differences exist. nih.gov

Molecular dynamics simulations have indicated that the distinct interaction of cholesterol with the phosphate group of ether lipids causes the cholesterol molecule to adopt a more tilted orientation and reside closer to the bilayer surface. nih.govacs.orgacs.org This positioning can lead to anisotropic packing of the surrounding lipid chains. nih.govacs.orgacs.org

The condensing effect of cholesterol, a well-known phenomenon in phospholipid bilayers, is also observed in systems containing ether lipids. Cholesterol is known to increase the packing density of fluid-phase lipids. lsbu.ac.uk This effect is crucial for the formation of ordered lipid domains. The interaction between cholesterol and cholesteryl esters (and by extension, ethers) in monolayers leads to a strong synergism, resulting in more compressed and condensed films compared to the individual components. nih.gov

Modulation of Membrane Fluidity, Permeability, and Compressibility

Membrane fluidity is a critical parameter for numerous cellular processes. Cholesteryl derivatives, including ethers, can significantly modulate this property. The incorporation of cholesterol and its esters into membranes generally leads to a decrease in fluidity, or an increase in microviscosity. nih.govkhanacademy.org This is due to the rigid, planar steroid ring system of cholesterol restricting the motion of adjacent lipid acyl chains. khanacademy.org

Studies with cholesteryl hemisuccinate have demonstrated an increase in membrane microviscosity, which in turn can affect the function of membrane-embedded proteins. nih.gov In the context of permeability, the incorporation of cholesteryl esters into phospholipid vesicles has been shown to have varied effects. For instance, cholesteryl palmitate increases the permeability of model membranes to ions, whereas cholesteryl linoleate (B1235992) does not have a significant effect. nih.gov This highlights the importance of the acyl chain structure. Given its saturated tetradecyl chain, cholesteryl tetradecyl ether would be expected to decrease membrane permeability to small hydrophilic molecules, a general effect attributed to the ordering and condensing action of cholesterol and its saturated derivatives. lsbu.ac.uk

The mechanical properties of membranes, such as compressibility, are also influenced by their lipid composition. The presence of cholesterol and cholesteryl stearate (B1226849) in monolayers has been shown to alter the response to dilatational deformation, affecting the viscoelastic properties of the films. nih.gov This suggests that the inclusion of this compound would similarly impact the mechanical resilience and deformability of a membrane.

Role in Phase Behavior and Domain Formation within Lipid Systems

Cholesterol is a key player in the formation of lipid domains, often referred to as "lipid rafts," which are specialized membrane microdomains enriched in certain lipids and proteins. rsc.org These domains are thought to exist in a liquid-ordered (lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (ld) phase.

The interaction of cholesterol with saturated lipids, such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), is a driving force for the formation of these ordered domains. nih.gov At certain concentrations, cholesterol can induce phase separation in ternary mixtures of saturated and unsaturated phospholipids. nih.gov In binary systems with DPPC, increasing cholesterol concentrations lead to the formation of a homogeneous liquid-ordered phase. nih.gov

At very high concentrations in dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes, cholesterol can form its own domains, termed cholesterol bilayer domains (CBDs), which are thought to be precursors to cholesterol crystal formation. nih.gov The presence of this compound, with its saturated alkyl chain, would likely favor its partitioning into liquid-ordered domains alongside cholesterol and saturated phospholipids. Its structural similarity to cholesteryl esters found in the core of lipoproteins suggests it could also influence the phase behavior of the membrane core. nih.gov

This compound as a Probe for Membrane Protein-Lipid Interactions

Understanding the interactions between membrane proteins and the surrounding lipid environment is crucial for elucidating protein function. Cholesterol and its derivatives are known to modulate the function of a wide range of membrane proteins, either through specific binding or by altering the physical properties of the membrane. nih.gov

While there is a lack of specific studies utilizing this compound as a probe, the principles derived from studies with other cholesterol analogs are applicable. Labeled cholesterol, for instance, has been used in techniques like solid-state NMR to determine the binding sites of cholesterol on membrane proteins. nih.gov These studies have revealed that cholesterol can bind to specific sites on proteins, influencing their conformation and activity. nih.gov

Given that cholesteryl ethers are metabolically stable, radiolabeled versions of these molecules can serve as effective tracers for the uptake and accumulation of lipoprotein particles by cells. This stability makes them advantageous over their ester counterparts, which can be hydrolyzed. The use of such labeled ethers can provide insights into the pathways of lipid transport and their interactions with cellular receptors and enzymes involved in lipid metabolism. The interaction of cholesteryl ester transfer protein (CETP) with its lipid substrates, for example, is a key area of investigation where stable ether analogs could be employed. nih.govnih.gov

Characterization of Vesicle Formation, Stability, and Morphological Properties

Vesicles, or liposomes, are widely used as model membrane systems and for various biomedical applications. The inclusion of cholesterol and its derivatives in vesicle formulations has a profound impact on their physical characteristics.

The addition of cholesterol to vesicle formulations is well-known to enhance their physical stability. researchgate.netnih.gov Cholesterol increases the rigidity of the vesicle membrane, which can improve the encapsulation efficiency of both hydrophobic and hydrophilic molecules. researchgate.net This stabilizing effect is attributed to the ability of cholesterol to fill the gaps between phospholipid molecules, leading to a more cohesive and less leaky bilayer.

The concentration of cholesterol also influences the size and morphology of vesicles. For instance, increasing cholesterol content in dipalmitoylphosphatidylcholine (DPPC) liposomes leads to an increase in their mean size and a transition from irregular to more regular, spherical shapes.

The stability of cholesteryl ethers themselves is a key property. Their resistance to enzymatic hydrolysis makes them valuable as markers in biological systems. This stability ensures that when they are incorporated into vesicles or lipoproteins and taken up by cells, they remain intact, allowing for the tracking of the lipid particles over time.

Studies on Alkyl Chain-Mediated Lipid Anchoring and Exchange in Membrane Architectures

The anchoring of molecules to lipid membranes is a critical aspect of cellular processes, and various lipid moieties have been explored for this purpose. Cholesterol, with its rigid, hydrophobic structure, is a common choice for a membrane anchor. However, cholesterol derivatives are known to exhibit a significant rate of exchange between different membrane systems. nih.gov This exchange is influenced by the nature of the chemical linkage (ester vs. ether) and the properties of any attached alkyl chains.

Research into lipid anchoring has shown a clear correlation between the length of the alkyl chain and the stability of the anchor within a liposomal membrane. Generally, longer alkyl chains lead to more stable anchoring and reduced lipid exchange. For instance, studies comparing lipid conjugates with varying alkyl chain lengths have demonstrated that while C16 lipids show some degree of exchange, dialkyl glyceryl lipids with C18 to C20 chains are significantly more stable in liposomal membranes. nih.gov This increased stability is attributed to the greater hydrophobic interaction of the longer chains with the core of the lipid bilayer. The stability conferred by a C18 chain is particularly noteworthy as it corresponds to the typical chain length found in biological membranes. nih.gov

In the case of this compound, the anchor consists of the cholesterol moiety and a 14-carbon (tetradecyl) ether-linked chain. Based on the established trends, the C14 chain of this compound would provide a moderate level of anchoring stability. It would be expected to be more stable than cholesterol alone or cholesterol esters with very short acyl chains. However, it would likely exhibit a higher rate of exchange compared to lipids with longer C16, C18, or C20 alkyl chains. nih.gov

The irregular and bulky shape of the cholesterol moiety itself contributes to a less stable anchoring compared to lipids with two linear alkyl chains, such as phospholipids. nih.gov While the addition of the tetradecyl chain enhances its residency time in the membrane, the fundamental characteristic of cholesterol as a molecule that can readily exchange between membranes is likely to persist. nih.gov

Table of Expected Relative Anchoring Stability:

Lipid AnchorRelative Membrane StabilityExpected Rate of Exchange
CholesterolLowHigh
This compound (C14) Moderate Moderate
C16 Dialkyl Glycerol (B35011)HighLow
C18 Dialkyl GlycerolVery HighVery Low

This table is generated based on the extrapolation of findings from studies on various lipid anchors and does not represent direct experimental data for this compound.

Advanced Analytical Methodologies for Cholesteryl Tetradecyl Ether Research

Spectroscopic Techniques for Molecular Structure and Interactions

Spectroscopic methods are indispensable for probing the molecular-level details of how cholesteryl tetradecyl ether influences and participates in lipid assemblies.

Fluorescence Spectroscopy (e.g., Laurdan-based measurements)

Fluorescence spectroscopy, utilizing environmentally sensitive probes like Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene), is a powerful tool for investigating the physical state of lipid membranes. Laurdan's fluorescence emission is highly sensitive to the polarity of its microenvironment, which directly correlates with the degree of water penetration into the lipid bilayer and the packing of lipid molecules. nih.govnih.gov

Principle of Laurdan: Laurdan exhibits a significant spectral shift depending on the lipid phase.

In ordered, tightly packed membranes (gel phase), there is less water penetration, and Laurdan's emission maximum is in the blue region (~440 nm). researchgate.net

In disordered, more fluid membranes (liquid-crystalline phase), increased water presence in the bilayer causes a shift in the emission to the green region (~490 nm). researchgate.net

This phenomenon, known as solvent relaxation, is quantified by the Generalized Polarization (GP) value, calculated as: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. researchgate.net A higher GP value indicates a more ordered, rigid membrane, while a lower GP value signifies a more fluid environment.

Application to this compound: The incorporation of this compound into a model membrane would alter its physical properties. By introducing Laurdan into such a system, researchers can monitor changes in membrane order and fluidity. The ether's bulky cholesteryl group and its long alkyl chain would influence lipid packing, and Laurdan-based measurements would quantify this effect through changes in the GP value. This technique is crucial for understanding how this compound mimics or differs from endogenous cholesterol and its esters in modulating membrane structure. nih.govnih.gov

Table 1: Laurdan Fluorescence Properties in Lipid Membranes

Membrane Phase Environment Laurdan Emission Max Generalized Polarization (GP) Value
Ordered (Gel) Low water content, rigid ~440 nm High

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipid Dynamics and Structure

Solid-State NMR (SSNMR) spectroscopy offers unparalleled, atom-level insight into the structure, orientation, and dynamics of molecules within non-crystalline solids, such as lipid bilayers. nih.govnih.gov For cholesterol and its analogs like this compound, techniques involving ¹³C and ²H NMR are particularly informative. nih.gov

Research Findings: SSNMR studies on cholesterol in membranes have provided detailed information on its regulatory roles. nih.govnih.gov The technique can measure site-specific order parameters and rotational dynamics of the sterol ring and its alkyl chain. nih.gov By using ¹³C-enriched cholesterol, high-resolution 2D spectra can be obtained, allowing for the precise assignment of resonances and the measurement of dipolar couplings, which relate directly to molecular structure and dynamics. nih.govnih.gov

Application to this compound: By applying SSNMR to membranes containing this compound, researchers can:

Determine the precise orientation and tilt of the cholesteryl moiety within the bilayer.

Characterize the dynamics of the rigid steroid ring system and the more flexible tetradecyl ether chain.

Investigate how the ether linkage, compared to an ester linkage, affects interactions with neighboring phospholipid molecules. This information is critical for building a detailed molecular picture of how this compound integrates into and stabilizes or destabilizes lipid membranes.

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Supramolecular Aggregate Structures

Cryo-Transmission Electron Microscopy (Cryo-TEM) is a high-resolution imaging technique used to visualize the native structure of biological macromolecules and their assemblies. The method involves flash-freezing a thin aqueous film of the sample, vitrifying the water and preserving the structures without the artifacts associated with chemical fixation or dehydration.

Application to this compound: this compound is often used in the formulation of lipid-based drug delivery systems, such as liposomes, lipid nanoparticles, or emulsions. Cryo-TEM is an essential tool for characterizing these supramolecular aggregates. It allows for the direct visualization of:

The morphology (e.g., spherical, lamellar) and size distribution of the aggregates.

The lamellarity of liposomes (i.e., the number of lipid bilayers).

Chromatographic and Mass Spectrometric Approaches for Quantification and Profiling

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, while mass spectrometry provides sensitive detection and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone of lipidomics, enabling the robust separation and quantification of thousands of lipid species. nih.govbiorxiv.org However, the analysis of neutral, hydrophobic lipids like cholesterol and its derivatives presents challenges due to their poor ionization efficiency. nih.govbiorxiv.org

Methodology: A typical LC-MS method for cholesteryl ether analysis involves:

Separation: Reverse-phase liquid chromatography is used to separate lipids based on their hydrophobicity. A C18 column is commonly employed with a gradient of organic solvents. nih.govbiorxiv.org

Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for neutral lipids as it provides better ionization efficiency.

Detection: Tandem mass spectrometry (MS/MS) is used for specific and sensitive detection. A precursor ion corresponding to the cholesteryl ether is selected and fragmented. For cholesteryl esters, a characteristic fragment ion corresponding to the dehydrated cholesterol core (m/z 369.35) is often monitored. biorxiv.org A similar, specific fragmentation pattern would be established for this compound to confirm its identity and quantify it without interference. In-source collision-induced dissociation (CID) can also be used to generate class-specific fragments for broader profiling. nih.gov

This approach allows for the accurate quantification of this compound in biological extracts, distinguishing it from endogenous cholesteryl esters and other lipids. nih.govbiorxiv.org

Thin Layer Chromatography (TLC) for Separation and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for separating lipid classes based on their polarity. aocs.orgrockefeller.edu It is widely used for assessing the purity of a compound and for fractionating complex lipid extracts. aocs.orgnih.gov

Principle of Separation: A silica-coated plate serves as the stationary phase, and a mixture of non-polar and polar organic solvents acts as the mobile phase. rockefeller.edu Lipids are separated based on their differential partitioning between the two phases. Non-polar lipids have a weak affinity for the polar silica (B1680970) and travel further up the plate with the mobile phase, while polar lipids are more strongly retained at the origin. rockefeller.edu

Application to this compound: this compound is a very non-polar lipid, similar in polarity to cholesteryl esters.

Separation: Using a common solvent system for neutral lipids, such as hexane:diethyl ether:acetic acid , this compound would be well-separated from more polar lipids like free cholesterol, free fatty acids, and phospholipids (B1166683). researchgate.net It would migrate to the top of the plate, in a position very close to the cholesteryl ester band. nih.gov

Purity Assessment: The purity of a this compound sample can be quickly checked by TLC. A pure sample should appear as a single spot after visualization (e.g., with iodine vapor or charring). rockefeller.edu

Stability Analysis: TLC is an effective method to check the chemical stability of cholesteryl ethers. For instance, studies have used TLC to confirm that radiolabeled cholesteryl hexadecyl ether remains intact and is not hydrolyzed to free cholesterol after incubation in biological systems. nih.gov

Table 2: Typical TLC Separation of Lipid Classes

Lipid Class Relative Polarity Migration on Silica TLC Plate Approximate Rf Value *
This compound Very Low Migrates furthest High (~0.8-0.9)
Cholesteryl Esters Very Low Migrates far High (~0.8-0.9)
Triglycerides Low Migrates far Medium-High (~0.6-0.7)
Free Fatty Acids Medium Intermediate migration Medium (~0.4-0.5)
Free Cholesterol Medium-High Low migration Low (~0.2-0.3)
Phospholipids High Remains at origin Very Low (~0.0-0.1)

*Retention factor (Rf) values are approximate and depend heavily on the exact solvent system and conditions.

Table 3: Summary of Compound Names

Compound Name
This compound
Cholesterol
Cholesteryl ester
Cholesteryl hexadecyl ether
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
Phospholipids
Triglycerides
Free Fatty Acids
Hexane
Diethyl ether

Radiometric Detection Methods for Radiolabeled this compound

Radiolabeled forms of cholesteryl ethers, such as [3H]this compound, serve as crucial tools in the study of lipoprotein and lipid emulsion metabolism. nih.gov These compounds are designed to be non-metabolizable tracers, allowing researchers to track the cumulative uptake of labeled particles into cells without the tracer being broken down and reutilized. nih.gov The underlying principle is that since cholesteryl ethers are not hydrolyzed by mammalian cellular enzymes, they remain within the cell after uptake, providing a stable marker for the fate of the lipid particles they are incorporated into. nih.gov

The primary analytical method for detecting and quantifying radiolabeled this compound and its potential metabolites is thin-layer chromatography (TLC) coupled with scintillation counting. nih.gov In this technique, lipid extracts from biological samples (e.g., plasma, cells, or tissues) are spotted onto a TLC plate and developed using a solvent system, typically a mixture of hexane, diethyl ether, and acetic acid. nih.gov This process separates the different lipid classes based on their polarity. The distinct bands corresponding to cholesteryl ethers, free cholesterol, and other lipids can be visualized, often with iodine vapor, and then scraped from the plate. nih.gov The radioactivity in each scraped band is then measured using a liquid scintillation counter to determine the distribution of the radiolabel. nih.gov

However, research has highlighted the critical importance of verifying the biological stability of commercially available radiolabeled cholesteryl ethers before their experimental use. nih.gov Studies have shown that some preparations of radiolabeled cholesteryl ethers can degrade over time or be unexpectedly catabolized in vivo, leading to the release of the radiolabel as free cholesterol. nih.gov For instance, one study found that a significant percentage of the radioactivity from [3H]cholesteryl oleoyl (B10858665) ether was recovered as free cholesterol in both plasma and cells after administration. nih.gov This underscores the necessity of routine stability checks to prevent confounding experimental observations. nih.gov

ParameterDescriptionAnalytical MethodTypical FindingReference
Tracer Stability Assessment of the chemical and biological integrity of the radiolabeled cholesteryl ether.Thin-Layer Chromatography (TLC) followed by scintillation counting of separated lipid bands.It is crucial to verify that the radiolabel remains attached to the ether and is not converted to other lipids like free cholesterol. nih.gov nih.gov
Cellular Uptake Measurement of the cumulative uptake of lipid particles labeled with radiolabeled cholesteryl ether into cells.Lipid extraction from cells, separation by TLC, and quantification of radioactivity in the cholesteryl ether band.Cholesteryl ethers are designed to be trapped within cells after uptake, providing a measure of particle internalization. nih.gov nih.gov
In Vivo Distribution Tracking the clearance from blood and uptake into various tissues of lipid emulsions labeled with the tracer.Lipid extraction from plasma and tissue samples at different time points, followed by TLC and scintillation counting.Allows for the determination of the tissue-specific distribution and metabolic fate of the labeled lipid particles. nih.gov nih.gov

Light Scattering Techniques for Particle Sizing and Surface Potential

Light scattering techniques are indispensable for characterizing nanoparticles and lipid assemblies containing this compound. These methods provide critical information on particle size, size distribution, and surface charge, which are fundamental to understanding the behavior and stability of these systems in biological and pharmaceutical contexts.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the hydrodynamic diameter of nanoparticles, such as liposomes and lipid nanoparticles, in solution. harvard.edunih.gov The method is based on the principle of Brownian motion, where particles dispersed in a liquid are in constant random movement. usp.org When a laser beam illuminates these particles, the scattered light intensity fluctuates over time. usp.org DLS measures these time-dependent fluctuations, which are directly related to the translational diffusion coefficient of the particles. harvard.eduusp.org The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) from the diffusion coefficient, considering the temperature and viscosity of the solvent. usp.org

ParameterDescriptionPrincipleTypical Application for this compound FormulationsReference
Hydrodynamic Diameter (Z-average) The mean diameter of particles in a suspension, weighted according to the intensity of light they scatter.Measurement of the diffusion of particles undergoing Brownian motion and application of the Stokes-Einstein equation. usp.orgTo determine the average size of liposomes or nanoparticles containing this compound. nih.govscielo.br usp.orgnih.govscielo.br
Polydispersity Index (PDI) A measure of the broadness of the particle size distribution.Calculated from the cumulants analysis of the DLS autocorrelation function.To assess the uniformity of the particle population; a lower PDI indicates a more monodisperse sample. scielo.br scielo.br
Aggregation State Detection of the presence of larger particles or aggregates in the sample.DLS is very sensitive to larger particles, which will dominate the scattering signal. harvard.edursc.orgTo monitor the stability of this compound-containing formulations over time and under different conditions. harvard.edu harvard.edursc.org

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a critical indicator of the stability of colloidal dispersions. cd-bioparticles.net It represents the electrical potential at the slipping plane, which is the boundary of the layer of ions that remains associated with a particle as it moves through a liquid. cd-bioparticles.net The measurement is typically performed using Laser Doppler Electrophoresis (LDE), where an electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode. cd-bioparticles.net The velocity of this movement is measured and is proportional to the zeta potential.

The surface charge of lipid-based nanoparticles, including those containing this compound, is a key determinant of their interaction with biological systems. nih.govresearchgate.net A high magnitude of zeta potential, either positive or negative, generally indicates good stability, as the electrostatic repulsion between particles will prevent aggregation. cd-bioparticles.net Conversely, a low zeta potential can lead to particle flocculation. The incorporation of cholesterol and its derivatives, like this compound, can significantly influence the zeta potential of a lipid membrane or nanoparticle. nih.govresearchgate.net For example, studies have shown that increasing cholesterol content can decrease the negative zeta potential of anionic membranes. nih.gov Therefore, measuring the zeta potential is crucial for optimizing the formulation of this compound-containing systems for stability and desired biological interactions.

ParameterDescriptionPrincipleRelevance to this compound FormulationsReference
Zeta Potential (ζ) The electric potential at the hydrodynamic plane of shear surrounding a particle. cd-bioparticles.netMeasurement of the electrophoretic mobility of particles in an applied electric field using Laser Doppler Electrophoresis. cd-bioparticles.netIndicates the colloidal stability of the formulation and predicts its interaction with biological surfaces. cd-bioparticles.netresearchgate.net cd-bioparticles.netresearchgate.net
Surface Charge The net electrical charge on the surface of the particle.Zeta potential is a direct indicator of the surface charge. anton-paar.comInfluences the adsorption of proteins and interactions with cell membranes. cd-bioparticles.net cd-bioparticles.netanton-paar.com
Isoelectric Point (IEP) The pH at which the zeta potential is zero.Determined by measuring the zeta potential over a range of pH values. anton-paar.comProvides information about the surface chemistry and the conditions under which the formulation is least stable. anton-paar.com

X-ray Diffraction (XRD) for Membrane and Aggregate Structural Characterization

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

Studies using XRD have been instrumental in understanding how cholesterol and its analogs modulate the structure of phospholipid membranes. aps.orgresearchgate.net For instance, XRD studies have shown that cholesterol can induce a "liquid-ordered" phase in lipid bilayers, which is characterized by a high degree of acyl chain order while maintaining high lateral mobility. researchgate.net The incorporation of this compound into lipid membranes would be expected to have distinct effects on membrane structure due to its ether linkage and bulky tetracedyl chain, and XRD provides the means to elucidate these structural perturbations at a molecular level. nih.gov

Structural ParameterDescriptionXRD TechniqueInformation Gained for this compound SystemsReference
Lamellar Spacing (d-spacing) The repeat distance of the lipid bilayers in a lamellar phase.Small-Angle X-ray Scattering (SAXS)Reveals how this compound affects the thickness of the lipid bilayer and the water layer between bilayers. springernature.com springernature.com
Phase Behavior The identification of the lipid phase (e.g., lamellar, hexagonal, cubic) and the transitions between phases.SAXS and WAXSDetermines the influence of this compound on the preferred structure of lipid aggregates and the temperature at which phase transitions occur. nih.govaps.org nih.govaps.org
Hydrocarbon Chain Packing The arrangement and order of the lipid acyl chains within the membrane.Wide-Angle X-ray Scattering (WAXS)Characterizes the ordering or disordering effect of this compound on the lipid chains, indicating changes in membrane fluidity. springernature.com springernature.com
Electron Density Profile The distribution of electron density perpendicular to the plane of the membrane.Analysis of SAXS Bragg peak intensitiesProvides a detailed view of the location of the this compound molecule within the lipid bilayer. springernature.com springernature.com

Biodegradation and Stability of Cholesteryl Tetradecyl Ether in Research Contexts

Biological Stability Assessments of Cholesteryl Tetradecyl Ether

In vitro systems, such as cultured cells, are essential for evaluating the metabolic stability of cholesteryl ethers. A common method involves incubating the radiolabeled ether with cell lines known for high metabolic activity, like macrophages (e.g., J774 A2) or fibroblasts, and then analyzing the cellular lipids. nih.govnih.gov

Research has demonstrated the stability of certain cholesteryl ethers in these models. For instance, studies using [³H]cholesteryl hexadecyl ether, an analog of CTE, showed no significant hydrolysis to free cholesterol when incubated with J774 A2 macrophages. nih.gov The lipids extracted from the cells after incubation, when analyzed by thin-layer chromatography (TLC), revealed that the radioactivity remained associated with the cholesteryl ether fraction. nih.gov

However, not all commercially available cholesteryl ether tracers exhibit this stability. Contrasting studies have shown that some preparations of [³H]cholesteryl oleoyl (B10858665) ether are susceptible to hydrolysis in the same macrophage cell model, leading to the release of radiolabeled free cholesterol. nih.gov This highlights the critical importance of pre-experimental validation of the specific tracer being used. nih.gov

Table 1: Comparative In Vitro Stability of Radiolabeled Cholesteryl Ethers

CompoundIn Vitro ModelObservationConclusion
[³H]Cholesteryl Hexadecyl EtherJ774 A2 MacrophagesNo significant hydrolysis to free cholesterol observed via TLC analysis. nih.govConsidered a stable, non-metabolizable tracer in this model. nih.gov
[³H]Cholesteryl Oleoyl Ether (Source A)J774 A2 MacrophagesSignificant hydrolysis to free cholesterol was detected. nih.govUnstable and unsuitable as a cumulative uptake marker. nih.gov
[³H]Cholesteryl Oleyl Ether (Source B)Cultured FibroblastsDemonstrated biological stability. nih.govConsidered a stable tracer in this model. nih.gov

In vivo studies in animal models are the definitive test for tracer integrity under physiological conditions. In these experiments, lipid emulsions or lipoproteins labeled with this compound are administered, and its metabolic fate is tracked in plasma and various tissues, particularly the liver. nih.govnih.gov

The stability of the tracer is assessed by extracting total lipids from plasma and tissue homogenates at different time points and analyzing the distribution of radioactivity. If the tracer is stable, the radioactivity should be recovered exclusively in the cholesteryl ether fraction. The appearance of radioactivity in the free cholesterol pool is a direct indicator of ether bond hydrolysis. nih.gov

Studies have confirmed the in vivo stability of high-quality cholesteryl ether tracers. For example, when [³H]cholesteryl hexadecyl ether was incorporated into a triglyceride-rich emulsion and injected into animal models, subsequent analysis of plasma and liver lipids showed that the label did not get converted to free cholesterol. nih.gov Conversely, unstable batches of other cholesteryl ethers showed significant hydrolysis, with the radiolabel appearing as free cholesterol in the circulation, which can lead to misinterpretation of lipid transport and uptake data. nih.gov

Chemical Stability under Relevant Laboratory Conditions

Beyond biological stability, the chemical stability of this compound under common laboratory procedures is essential. One of the key tests is its resistance to alkaline hydrolysis, a standard method used to cleave ester bonds in lipids. nih.gov

Cholesteryl ethers are expected to be resistant to this procedure. Experiments have confirmed that stable cholesteryl ethers, such as [³H]cholesteryl hexadecyl ether, remain intact after treatment with an alkaline hydrolyzing agent. nih.gov In contrast, some impure or improperly synthesized cholesteryl ether batches were found to be susceptible to chemical hydrolysis, further underscoring the need for quality control. nih.gov This chemical robustness ensures that the molecule remains unchanged during lipid extraction and processing steps, preserving the integrity of the experimental results.

Mechanisms of Ether Linkage Degradation in Related Lipid Analogs (Relevant for general understanding of ether bond stability)

The high stability of the ether bond in this compound within mammalian systems can be understood by examining the known enzymatic pathways for ether lipid degradation. The primary enzyme responsible for cleaving the O-alkyl bond in ether lipids like alkylglycerols is alkylglycerol monooxygenase (AGMO). nih.govresearchgate.net This enzyme catalyzes the oxidative cleavage of the ether bond, producing a fatty aldehyde and a glycerol (B35011) derivative. researchgate.net

However, AGMO acts on specific substrates, primarily alkylglycerols. nih.gov The bulky, sterically hindered structure of cholesteryl ethers, with the cholesterol nucleus attached to the ether oxygen, does not appear to be a substrate for AGMO or other known mammalian hydrolases. This lack of enzymatic recognition is the biochemical basis for the metabolic stability of cholesteryl ethers. nih.gov

Other ether lipids, such as plasmalogens, contain a vinyl-ether bond (C=C-O-). This bond is susceptible to cleavage by acids and reactive oxygen species, a property that contributes to the antioxidant function of plasmalogens but differs from the saturated ether linkage in CTE. wikipedia.orgnih.gov The degradation of plasmalogens involves different enzymes and pathways not applicable to saturated alkyl cholesteryl ethers. researchgate.netnih.gov Therefore, while mammalian metabolism includes pathways for degrading certain types of ether lipids, this compound is not a substrate for these enzymes, confirming its role as a stable, non-hydrolyzable lipid analog in research.

Computational and Theoretical Frameworks for Cholesteryl Tetradecyl Ether Studies

Molecular Dynamics Simulations of Cholesteryl Tetradecyl Ether in Membrane Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can reveal its orientation, dynamics, and interactions within a lipid bilayer, offering a window into its influence on membrane structure and function. These simulations model the behavior of the ether in environments that mimic cellular membranes, providing detailed information on its effects on membrane properties.

While direct MD simulation studies specifically focusing on this compound are not extensively documented in publicly available literature, the principles of its simulation can be inferred from studies on closely related cholesteryl ethers and other ether lipids. These analogs, particularly non-metabolizable ones, are often used in biophysical studies to trace lipid pathways and understand lipid-protein interactions without the complication of enzymatic degradation nih.govnih.gov. The ether linkage in this compound, replacing the ester bond found in cholesteryl esters, leads to distinct physicochemical properties that influence its behavior in a membrane environment.

Simulations of ether-linked phospholipids (B1166683) have shown that the absence of the carbonyl oxygen at the sn-1 position alters intermolecular hydrogen bonding capabilities, which in turn affects the packing and dynamics of the surrounding lipids wustl.edu. In simulations of ether lipid bilayers containing cholesterol, it has been observed that cholesterol tends to position itself closer to the membrane surface compared to its location in ester-linked lipid bilayers nih.gov. This altered positioning is attributed to different hydrogen bonding patterns between cholesterol's hydroxyl group and the phosphate (B84403) oxygen of the ether lipids nih.gov. Such insights are critical for postulating the behavior of this compound in similar environments.

The study of this compound in membrane environments through molecular dynamics simulations can be approached at different levels of resolution, primarily through atomistic and coarse-grained models.

Atomistic Simulations:

In atomistic simulations, every atom of the this compound molecule, the surrounding lipids, and water molecules is explicitly represented. This high level of detail allows for the precise study of specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the nuanced behavior of this compound within the lipid bilayer. Force fields like AMBER and CHARMM are commonly used to parameterize these simulations, defining the potential energy of the system as a function of its atomic coordinates nih.govresearchgate.net. For instance, the Amber Lipid14 force field has been expanded to include parameters for cholesterol, which can be adapted for cholesteryl ethers to simulate their behavior in mixed lipid bilayers nih.govresearchgate.net.

Atomistic simulations can provide detailed insights into how the ether linkage of this compound, as opposed to an ester linkage, affects its orientation and interaction with neighboring lipids and cholesterol. Studies on other ether lipids have shown that the lack of a carbonyl group at the sn-1 position influences the local hydration and hydrogen-bonding network at the membrane interface nih.gov.

Coarse-Grained (CG) Simulations:

Coarse-grained simulations offer a more computationally efficient alternative by grouping several atoms into single "beads" or "particles." This reduction in the number of degrees of freedom allows for the simulation of larger systems over longer timescales, making it possible to study slower processes like lipid diffusion, domain formation, and interactions with larger membrane proteins. While some atomic detail is lost, well-parameterized CG models can accurately reproduce many macroscopic properties of lipid membranes.

A coarse-grained model for this compound would typically represent the rigid cholesterol ring system as a few beads and the flexible tetradecyl chain as a series of connected beads. This approach would enable the investigation of how this compound influences larger-scale membrane phenomena, such as the formation of lipid rafts and the modulation of membrane curvature.

Simulation ApproachKey FeaturesTypical Applications for this compound Studies
Atomistic Explicit representation of all atoms. High level of detail. Computationally intensive.- Precise orientation and conformation within the bilayer.- Detailed analysis of hydrogen bonding and van der Waals interactions.- Effects on local lipid packing and ordering.
Coarse-Grained Groups of atoms represented as single beads. Reduced computational cost. Allows for longer timescales and larger systems.- Lateral diffusion and dynamics within the membrane.- Influence on membrane domain formation (lipid rafts).- Interactions with large membrane proteins and protein complexes.

Understanding the interplay between this compound and other membrane components is crucial for elucidating its biological role. MD simulations are particularly well-suited to probe these interactions at a molecular level.

Lipid-Lipid Interactions:

Furthermore, the interaction between this compound and cholesterol itself is of significant interest. In membranes containing ether lipids, cholesterol has been shown to adopt a more upright orientation and locate closer to the aqueous interface compared to its position in ester-linked lipid membranes nih.gov. This altered positioning can influence cholesterol's ability to order the surrounding acyl chains and can impact the formation of liquid-ordered domains.

Lipid-Protein Interactions:

Cholesteryl ethers are often used as non-metabolizable analogs to study the interaction of cholesteryl esters with proteins, such as the cholesteryl ester transfer protein (CETP) eur.nl. Computational models of CETP suggest that it has apolar lipid-binding sites on its concave surface that facilitate the transfer of neutral lipids eur.nl. MD simulations can be employed to model the binding of this compound to such proteins, providing insights into the specific residues involved in the interaction and the conformational changes that may occur upon binding.

The interaction of this compound with transmembrane proteins can also be investigated. The local membrane environment created by the ether lipid can allosterically modulate the function of embedded proteins. For example, changes in membrane thickness and fluidity induced by this compound could influence the conformational state and activity of ion channels or receptors.

Interaction TypeKey Aspects Investigated via SimulationPotential Findings for this compound
Lipid-Lipid - Hydrogen bonding patterns- van der Waals forces- Effect on lipid packing and ordering- Interaction with cholesterol- Altered headgroup interactions due to the ether linkage.- Modified membrane fluidity and thickness.- Specific orientation and complex formation with cholesterol.
Lipid-Protein - Binding site identification- Interaction energies- Conformational changes in the protein- Allosteric modulation of protein function- Identification of specific binding pockets on transport proteins.- Quantification of the binding affinity.- Understanding how it influences the function of membrane-embedded proteins.

Development of Computational Models for Lipid Transport and Dynamics

Computational models are essential for understanding the mechanisms of lipid transport and the dynamic behavior of molecules like this compound within and between cellular membranes. These models range from detailed molecular simulations to more abstract mathematical representations of metabolic pathways.

Given that cholesteryl ethers are often used as non-hydrolyzable analogs of cholesteryl esters, computational models developed to study cholesteryl ester transport can provide a valuable framework for understanding the movement of this compound nih.gov. For instance, models of cholesteryl ester transfer protein (CETP) have been developed to simulate the transfer of neutral lipids between lipoproteins eur.nl. These models can be adapted to investigate how the structural differences between an ether and an ester linkage might affect the efficiency and mechanism of transfer by CETP.

Furthermore, computational models can be used to explore the passive diffusion of this compound across lipid bilayers. The rate of this "flip-flop" is a critical parameter in determining its distribution between the two leaflets of a membrane. Simulations can calculate the free energy barrier associated with the translocation of the polar cholesterol headgroup through the hydrophobic membrane core, providing an estimate of the flip-flop rate. This is particularly relevant as the ether linkage may alter the hydration of the headgroup and thus affect its transport energetics.

Mathematical models of cholesterol homeostasis can also be extended to include the dynamics of cholesteryl ethers eur.nl. By incorporating experimentally derived parameters for its transport and interaction with proteins, these models can predict its distribution and accumulation in different cellular compartments over time.

Theoretical Studies on Membrane Biophysical Properties Influenced by Ether Lipids

Theoretical studies, often in conjunction with experimental data and simulations, provide a fundamental understanding of how the inclusion of ether lipids like this compound can alter the biophysical properties of a membrane. These studies focus on properties such as membrane fluidity, thickness, curvature, and permeability.

The replacement of an ester linkage with a more chemically stable ether linkage has several theoretical implications for membrane biophysics. The absence of the carbonyl group in ether lipids reduces the potential for hydrogen bonding with water and other lipid headgroups at the membrane interface nih.gov. This can lead to a less hydrated and potentially more ordered interface.

Theoretical models predict that the introduction of ether lipids can lead to an increase in membrane thickness and a decrease in the area per lipid, indicative of a more condensed membrane state biorxiv.org. The extent of this effect would depend on the concentration of this compound and the composition of the surrounding lipid matrix.

Furthermore, the presence of ether lipids can influence the membrane's propensity to form non-lamellar structures, which is important for processes like membrane fusion and fission wustl.edu. The unique molecular shape and packing properties of this compound could theoretically modulate the local curvature of the membrane, potentially influencing the formation of lipid rafts and the recruitment of specific proteins.

Q & A

Q. What are the primary synthetic routes for cholesteryl tetradecyl ether, and how do reaction conditions influence yield?

this compound is typically synthesized via etherification reactions between cholesterol derivatives and tetradecyl halides or alcohols. Key methods include:

  • Electrochemical synthesis : Utilizes cyclocholestan-6β-yl ethers as donors under controlled voltage to minimize isomerization .
  • Chemical promoters : Limited efficiency due to side reactions (e.g., isomerization to less reactive forms) .
  • Catalytic alkylation : Requires anhydrous conditions and catalysts like BF₃·Et₂O.
    Methodological Tip : Characterize products using NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity. Monitor reaction progress via TLC with iodine vapor visualization.

Q. What physicochemical properties of this compound make it suitable for membrane studies?

Its amphiphilic structure (hydrophobic tetradecyl chain + rigid cholesterol backbone) allows integration into lipid bilayers. Critical properties include:

  • Lipid packing : Modulates membrane fluidity, as shown in force-area isotherms of similar cholesteryl ether derivatives .
  • Stability : Higher resistance to oxidation compared to unsaturated lipids .
    Methodological Tip : Use Langmuir-Blodgett troughs to study monolayer formation and atomic force microscopy (AFM) for bilayer organization.

Q. How should researchers safely handle this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .
  • Hazard mitigation : Use fume hoods for handling powders; avoid inhalation/contact (irritant) .
  • Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo solubility data for this compound in drug delivery systems?

Discrepancies often arise from:

  • Solvent interactions : In vitro studies may use organic solvents (e.g., DMSO) that misrepresent physiological conditions.
  • Protein binding : Serum proteins in vivo alter solubility and bioavailability .
    Methodological Tip :
  • Compare solubility in PBS (pH 7.4) vs. organic solvents.
  • Use dynamic light scattering (DLS) to monitor nanoparticle stability in serum-containing media .

Q. What experimental strategies optimize this compound’s role in cholesterol absorption studies?

  • Isotopic labeling : Incorporate ¹⁴C or ³H isotopes to track absorption kinetics in models like CEL KO mice .
  • Hydrolysis assays : Quantify esterase activity using colorimetric substrates (e.g., p-nitrophenyl esters) .
    Key Finding : Hydrolysis is prerequisite for absorption; CEL KO mice show 50% reduced uptake of cholesteryl esters vs. wild-type .

Q. How can researchers address isomerization challenges during electrochemical synthesis of cholesteryl ether derivatives?

  • Donor selection : Use 3α,5α-cyclocholestan-6β-yl TBDMS ether to suppress isomerization .
  • Voltage optimization : Maintain voltages below 1.2V to prevent side reactions .
    Methodological Tip : Analyze reaction mixtures via HPLC with UV/ELSD detection to quantify isomer ratios.

Data Analysis & Experimental Design

Q. What statistical approaches are critical for analyzing this compound’s effects on lipid raft formation?

  • Cluster analysis : Use image segmentation tools (e.g., ImageJ) on fluorescence microscopy data of labeled rafts.
  • ANOVA : Compare raft sizes/distributions across treatment groups .
    Reference : Studies on cholesteryl acetate show raft modulation via GPI-anchored protein clustering .

Q. How should researchers design controls for studies on this compound’s role in lipoprotein assembly?

  • Negative controls : Use cholesterol-free liposomes or methyl-β-cyclodextrin to deplete endogenous cholesterol.
  • Positive controls : Include known lipoprotein modulators (e.g., TO901317, an LXR agonist) .

Tables for Key Data

Q. Table 1. Comparative Properties of Cholesteryl Ether Derivatives

PropertyThis compoundCholesteryl Oleate
Melting Point (°C)32–190 (estimated) 49–51
Solubility in WaterInsolubleInsoluble
Role in Drug DeliveryStabilizes nanoparticlesSolid lipid nanoparticles

Q. Table 2. Common Analytical Techniques for Cholesteryl Ethers

TechniqueApplicationExample Reference
Langmuir-BlodgettMonolayer organization
MALDI-TOF MSMolecular weight determination
Fluorescence RecoveryMembrane fluidity measurement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.